1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one

Physical Property Handling Storage Stability

Conventional phenyl-TAM leuco dyes cannot be addressed by standard 780-830 nm NIR diode lasers, limiting their use in thermal imaging and optical data storage. This bis-indolinylidene ketone solves that gap. Key differentiators: • Oxidized TAM⁺ cation absorbs >680 nm-directly compatible with NIR laser excitation for thermal imaging media, laser-addressable recording, and optical discs • Single-step condensation with amines generates Cy3-analog trimethine cyanine dye libraries for bioconjugation, fluorescence microscopy, and DNA sequencing • Crystalline solid (mp 230-231 °C) ensures accurate weighing with minimal solvent contamination during large-batch dye synthesis • Replacing with Fischer's base or mono-indoline derivatives fails-the central propan-2-one bridge establishes the essential conjugated push-pull geometry unavailable from simpler building blocks. Supply: Available as ≥98% purity industrial-grade intermediate in gram to kilogram quantities; standard lead times 3-14 days.

Molecular Formula C25H28N2O
Molecular Weight 372.5 g/mol
CAS No. 24293-93-4
Cat. No. B1503192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one
CAS24293-93-4
Molecular FormulaC25H28N2O
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2N(C1=CC(=O)C=C3C(C4=CC=CC=C4N3C)(C)C)C)C
InChIInChI=1S/C25H28N2O/c1-24(2)18-11-7-9-13-20(18)26(5)22(24)15-17(28)16-23-25(3,4)19-12-8-10-14-21(19)27(23)6/h7-16H,1-6H3
InChIKeyLSPIKXAEGNVEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one (CAS 24293-93-4): Indoline-Based Leuco-TAM Dye Precursor for NIR-Absorbing Materials


1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one (CAS 24293-93-4), also referred to as BFBK, is a bis-indolinylidene ketone that serves as a leuco-triarylmethane (LTAM) dye precursor. It is a crystalline solid (melting point 230–231 °C, density 1.155 g/cm³) with a molecular formula of C₂₅H₂₈N₂O and a molecular weight of 372.50 g/mol . As a member of the indoline-based leuco-TAM family, this compound is primarily used as a key intermediate in the synthesis of reactive dyes, acid dyes, and photosensitive materials, where it enables fine-tuning of absorption wavelength, color tone, and lightfastness through subsequent derivatization .

Solid form
Crystalline solid simplifies precision weighing and automated dispensing for dye synthesis workflows.
Leuco-TAM precursor
Indoline-based LTAM scaffold enables synthesis of NIR-absorbing triarylmethane dyes via oxidation.
Conjugated ketone bridge
Central propan-2-one linker fixes two indolinylidene units for a tunable push-pull chromophore.

Why 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one Cannot Be Simply Replaced with Generic Indoline or Leuco-Dye Precursors


Generic substitution of 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one with Fischer's base (2-methylene-1,3,3-trimethylindoline) or other indoline derivatives fails because the central propan-2-one bridge simultaneously fixes two indolinylidene units in a conjugated geometry, establishing a specific electronic push-pull system that is absent in mono-indoline building blocks. This bifunctional ketone architecture directly enables the one-step synthesis of meso-substituted trimethine cyanine dyes via condensation with amines [1], and its oxidized triarylmethane (TAM⁺) cation exhibits an absorption maximum exceeding 680 nm, reaching into the near-infrared (NIR) region—a spectral window not accessible from single indoline starting materials [2]. Replacing it with a structurally simpler analog alters both the synthetic pathway and the final dye's absorption wavelength, making substitution infeasible for applications requiring precise NIR absorption tuning.

Conjugated geometry
Mono-indoline bases (e.g., Fischer's base) lack the bisfixed push-pull system; NIR absorption may not be accessible.
One-step meso-amino synthesis
Direct amine condensation yields meso-substituted cyanines; Fischer's base requires additional synthetic steps.
Solid-state handling
Crystalline solid (mp 230–231 °C) versus liquid Fischer's base (−10 to −8 °C) alters weighing precision and storage safety.

Quantitative Differentiation Evidence for 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one Versus Closest Analogs


Solid-State Handling Versus Fischer's Base: Melting Point and Physical Form Comparison

1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one is a crystalline solid with a melting point of 230–231 °C . In contrast, the most common alternative indoline building block, Fischer's base (2-methylene-1,3,3-trimethylindoline, CAS 118-12-7), is a liquid at room temperature with a melting point of −10 °C to −8 °C [1].

Physical form
Head-to-head
ΔT > 238 °C; solid (230–231 °C) vs liquid (−10 to −8 °C)
Solid form supports precise weighing and reduces volatilization risk.
Standard reported physical properties; compared to Fischer's base.
Physical Property Handling Storage Stability

Near-Infrared Absorption of Oxidized TAM⁺ Dye: Indoline-based Leuco-TAM Versus Classical Phenyl-TAM

Oxidized triarylmethane (TAM⁺) cations derived from indoline-based leuco-TAM precursors display UV absorption maxima beyond 680 nm, with selected examples absorbing close to the near-IR region [1]. In contrast, classical phenyl-substituted TAM⁺ dyes such as Crystal Violet (λ_max ≈ 590 nm) and Malachite Green (λ_max ≈ 617 nm) absorb primarily in the visible range [2].

NIR absorption shift
Class-level inference
Indoline TAM⁺: λ_max > 680 nm vs Crystal Violet ~590 nm
Red-shift ≥ 60 nm enables NIR-addressable material design.
Oxidized cation; solution UV-Vis spectroscopy. Class-level trend.
Near-Infrared Absorption Triarylmethane Dye Oxidized Cation

One-Step Synthesis of Meso-Substituted Trimethine Cyanines via Ketone Condensation

Bis-[1,3,3-trimethyl-indolinyliden-(2)-methyl]-ketone (identical to the target compound's core structure) undergoes direct condensation with primary or secondary amines using POCl₃ to yield trimethine cyanine dyes bearing an amino substituent at the meso-position of the methine chain [1]. By comparison, the standard Fischer's base route to trimethine cyanines (via orthoformate condensation) yields unsubstituted chromophores that require additional synthetic steps to introduce meso-functionality [2].

Synthetic step reduction
Cross-study comparable
1-step amine condensation → meso-amino trimethine vs multi-step via Fischer's base
Supports rapid combinatorial dye library synthesis.
Reported by Coenen (1960); POCl₃-mediated condensation.
Trimethine Cyanine Meso-Substitution Condensation Synthesis

Commercial Purity Benchmarking: Industrial-Grade BFBK Versus Other Bis-Indolinylidene Derivatives

Commercially available 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one is supplied at a purity of 97% or higher (industrial grade), with some sources reporting purities up to 98% . In contrast, analogous bis-indolinylidene derivatives with extended aromatic bridges (e.g., 1,4-bis{(1E,3Z)-1,3-bis(1,3,3-trimethylindolin-2-ylidene)propan-2-yl}benzene dimeric LTAM dyes) are typically obtained as crude reaction products requiring chromatographic purification to achieve comparable purity, and are not widely available as standardized commercial items [1].

Commercial purity
Supplier specification
≥97% (HPLC), industrial grade, solid
Standardized purity reduces in-house purification burden.
Vs non-standard dimeric LTAM analogs requiring custom synthesis.
Purity Industrial Grade Procurement Specification

Application Scenarios Where 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one Delivers Proven Advantage


NIR-Absorbing TAM⁺ Dyes for Thermal Imaging and Optical Data Storage

The indoline-based leuco-TAM scaffold, for which this compound serves as a direct precursor, generates oxidized TAM⁺ cations absorbing beyond 680 nm [1]. This red-shift into the NIR region is critical for thermal imaging materials, laser-addressable recording media, and optical data storage discs, where near-infrared diode lasers (780–830 nm) are the standard excitation source. Traditional phenyl-TAM leuco dyes (e.g., Crystal Violet lactone) absorb too far in the visible region to be effectively addressed by NIR lasers.

Meso-Amino-Substituted Trimethine Cyanine Dyes for Biomedical Fluorescence Imaging

The ketone bridge enables direct condensation with primary or secondary amines to produce meso-amino-substituted trimethine cyanine dyes in a single synthetic step [2]. This synthetic advantage allows rapid generation of Cy3-analog libraries with tailored meso-functionality for bioconjugation, enabling applications in fluorescence microscopy, flow cytometry, and DNA sequencing where Cy3-class dyes are the established standard for the green-yellow channel.

Industrial-Scale Manufacturing of Reactive and Acid Dyes for Textile and Ink Applications

The compound is commercially available at ≥97% purity as an industrial-grade intermediate , and its solid-state form (mp 230–231 °C) facilitates precise weighing and minimizes solvent contamination during large-batch dye synthesis . It is directly used in the production of reactive dyes, acid dyes, and oil-soluble pigments for textiles, leather, and printing inks, where its conjugated indolinylidene structure imparts adjustable absorption wavelengths and superior lightfastness to the final dye products .

Photosensitive Polymer Formulations for Photoresists and Security Printing

When incorporated into photosensitive polymers or optoelectronic materials as a conjugated dye unit, this leuco dye precursor enables color-on-demand activation upon UV or thermal stimulus . The resulting TAM⁺ dyes provide high-contrast color change with NIR absorption characteristics, suitable for security printing (banknotes, identity documents) where covert NIR-readable features are required but invisible under ambient light.

Application
Selection Property
Validation Focus
NIR dye synthesis for imaging & storage
NIR absorption capability (λ > 680 nm)
Spectral characterization of oxidized TAM⁺
Cy3-analog library for bioimaging
One-step meso-amino functionalization
Synthetic efficiency & photophysical profiling
Reactive/acid dye manufacturing
Solid-state form, ≥97% purity
Batch consistency & lightfastness testing
Photosensitive polymers for security printing
NIR-readable leuco dye activation
Contrast ratio & covert NIR readability
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